molecular formula C6H8FNaO4S B13831544 Sodium 4-fluorobenzenesulfinate dihydrate

Sodium 4-fluorobenzenesulfinate dihydrate

Cat. No.: B13831544
M. Wt: 218.18 g/mol
InChI Key: VZETXJGZDHPQCZ-UHFFFAOYSA-M
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Description

Sodium 4-fluorobenzenesulfinate dihydrate: is an organic compound with the chemical formula C6H4FNaO2S·2H2O. It is a white to off-white crystalline solid that is soluble in water, methanol, and dimethyl sulfoxide. This compound is primarily used as a reagent in organic synthesis, particularly in the preparation of sulfonyl compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 4-fluorobenzenesulfinate dihydrate can be synthesized through the reaction of 4-fluorobenzenesulfonyl chloride with sodium sulfite in the presence of water. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials. The resulting product is then purified by recrystallization from water or methanol.

Industrial Production Methods: In an industrial setting, the production of this compound involves the large-scale reaction of 4-fluorobenzenesulfonyl chloride with sodium sulfite. The reaction is conducted in a continuous flow reactor to optimize yield and efficiency. The product is then isolated by filtration and dried under reduced pressure to obtain the dihydrate form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Sodium 4-fluorobenzenesulfinate dihydrate can undergo oxidation reactions to form 4-fluorobenzenesulfonic acid.

    Reduction: It can be reduced to 4-fluorobenzenethiol using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products Formed:

    Oxidation: 4-fluorobenzenesulfonic acid.

    Reduction: 4-fluorobenzenethiol.

    Substitution: Various substituted benzenesulfinates depending on the nucleophile used.

Scientific Research Applications

Chemistry: Sodium 4-fluorobenzenesulfinate dihydrate is used as a reagent in the synthesis of sulfonyl compounds, which are important intermediates in the production of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is used to study the effects of sulfonyl compounds on various biological systems. It is also used in the synthesis of biologically active molecules.

Medicine: this compound is used in the development of new drugs, particularly those targeting sulfonyl-containing enzymes and receptors.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants, catalysts, and polymer additives.

Mechanism of Action

The mechanism of action of sodium 4-fluorobenzenesulfinate dihydrate involves its ability to act as a nucleophile in various chemical reactions. The sulfinyl group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. Additionally, the compound can undergo oxidation and reduction reactions, which are important in the synthesis of various sulfonyl compounds.

Molecular Targets and Pathways: The primary molecular targets of this compound are sulfonyl-containing enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include nucleophilic substitution, oxidation, and reduction reactions.

Comparison with Similar Compounds

    Sodium benzenesulfinate: Similar structure but lacks the fluorine atom.

    Sodium 4-methylbenzenesulfinate: Similar structure with a methyl group instead of a fluorine atom.

    Sodium 4-chlorobenzenesulfinate: Similar structure with a chlorine atom instead of a fluorine atom.

Uniqueness: Sodium 4-fluorobenzenesulfinate dihydrate is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom increases the compound’s reactivity and stability, making it a valuable reagent in organic synthesis. Additionally, the dihydrate form enhances its solubility and ease of handling in various applications.

Properties

Molecular Formula

C6H8FNaO4S

Molecular Weight

218.18 g/mol

IUPAC Name

sodium;4-fluorobenzenesulfinate;dihydrate

InChI

InChI=1S/C6H5FO2S.Na.2H2O/c7-5-1-3-6(4-2-5)10(8)9;;;/h1-4H,(H,8,9);;2*1H2/q;+1;;/p-1

InChI Key

VZETXJGZDHPQCZ-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1F)S(=O)[O-].O.O.[Na+]

Origin of Product

United States

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